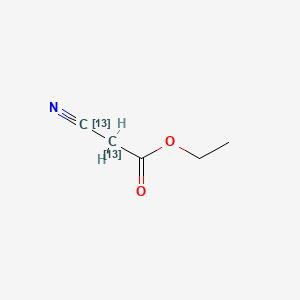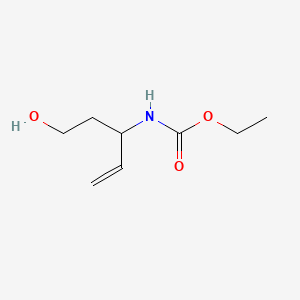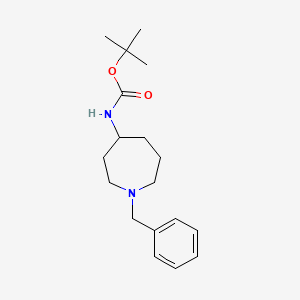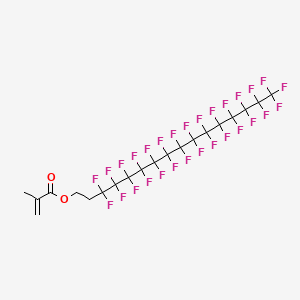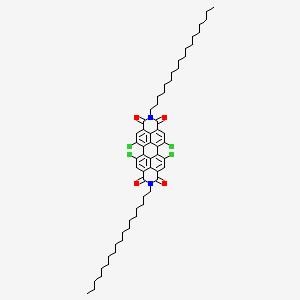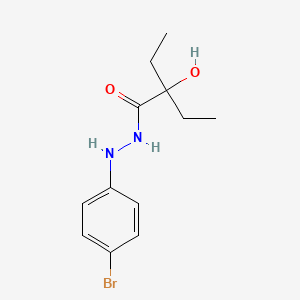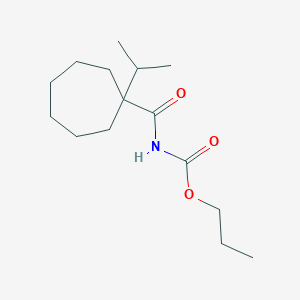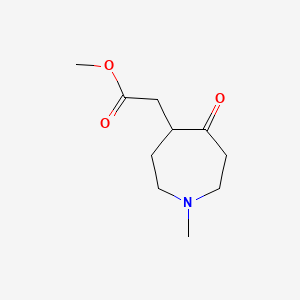![molecular formula C13H14N2OS B13830518 N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) is a complex organic compound that features a cyclobutane ring attached to a carboxamide group, which is further linked to a benzothiazole ring with a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutanecarboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 6-methyl-2-aminobenzothiazole under controlled conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxamide derivatives: Compounds with similar structures but different substituents on the cyclobutane or benzothiazole rings.
Benzothiazole derivatives: Compounds that share the benzothiazole core but have different functional groups attached.
Uniqueness
Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-(9ci) is unique due to its specific combination of a cyclobutane ring and a benzothiazole ring with a methyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2OS |
|---|---|
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C13H14N2OS/c1-8-5-6-10-11(7-8)17-13(14-10)15-12(16)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15,16) |
Clave InChI |
YUFBOHQBNIOYTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
